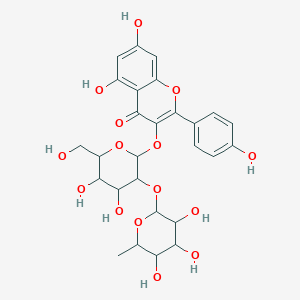

Kaempferol-3-O-glucorhamnoside

説明

特性

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOBPOYHROOXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Kaempferol 3-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32602-81-6 |

Source

|

| Record name | Kaempferol 3-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 200 °C |

Source

|

| Record name | Kaempferol 3-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Kaempferol-3-O-glucorhamnoside: A Technical Guide to its Natural Sources, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-glucorhamnoside is a flavonoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of its natural sources, historical discovery and characterization, detailed experimental protocols for its isolation, and an in-depth look at its mechanism of action through key signaling pathways.

Natural Sources and Quantitative Analysis

This compound and its related glycosides are distributed across various plant species. While quantitative data for this specific compound is limited, analysis of related kaempferol glycosides in prominent plant sources provides valuable context for its potential abundance.

Thesium chinense Turcz, a plant used in traditional medicine, is a notable source of this compound.[1] Other plants known to contain a variety of kaempferol glycosides include Ginkgo biloba, and Punica granatum (pomegranate).[2][3][4][5]

Table 1: Quantitative Analysis of Kaempferol and its Glycosides in Various Natural Sources

| Plant Source | Plant Part | Compound | Concentration | Method of Analysis |

| Toona sinensis | Leaves | Kaempferol-3-O-α-L-rhamnoside | Varies significantly among origins | HPLC-DAD[6] |

| Punica granatum | Peel | Kaempferol | Present, but concentration varies with cultivar and developmental stage | HPLC[5][7] |

| Ginkgo biloba | Leaves | Kaempferol-3-O-β-D-glucopyranoside | Varies across different regions | HPLC, UPLC-MS/MS[2] |

| Sedum species | Whole Plant | Kaempferol | Varies by species and season | HPLC[8] |

Discovery and Characterization

The discovery of this compound is intertwined with the broader exploration of flavonoids in medicinal plants. While a singular "discovery" paper is not readily identifiable, early and significant characterization of similar compounds laid the groundwork for its identification. A notable early study in 1978 reported the isolation of a kaempferol-3-O-rhamnoglucoside from the fresh petals of Zephyranthes candida, detailing its structural elucidation.[9] Later, in 1992, a detailed structural definition of a this compound from Ginkgo biloba was presented using 2D NMR evidence, providing complete assignments of its 1H and 13C NMR spectra.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant matrices typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods reported for the isolation of kaempferol glycosides from various plant sources.[10][11][12][13][14]

1. Plant Material Preparation and Extraction:

-

Drying and Grinding: The selected plant material (e.g., leaves, flowers) is first air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70-80% ethanol or methanol), using methods such as maceration, Soxhlet extraction, or ultrasonication to efficiently extract the flavonoids.

2. Fractionation of the Crude Extract:

-

The crude extract is concentrated under reduced pressure to remove the solvent.

-

The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of dichloromethane, methanol, and water, to separate the compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a C18 column. A mobile phase consisting of a mixture of acetonitrile and water with a small percentage of formic acid is commonly used to achieve high purity.

4. Structure Elucidation:

-

The purified compound is identified and its structure elucidated using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To determine the detailed chemical structure and the linkages between the sugar moieties and the kaempferol aglycone.

-

Below is a graphical representation of a typical workflow for the isolation of flavonoid glycosides.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Inhibition of the MAPK Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli. The phosphorylation of MAP kinases, such as p38, leads to the activation of transcription factors that regulate the expression of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of MAP kinases, thus inhibiting the downstream inflammatory response.

The following diagram illustrates the inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.

Conclusion

This compound stands out as a promising natural compound with well-defined anti-inflammatory properties. Its presence in various medicinal plants, coupled with a clear mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways, makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The methodologies outlined in this guide provide a solid foundation for researchers to isolate, quantify, and further investigate the therapeutic potential of this valuable flavonoid glycoside.

References

- 1. This compound inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Ginkgo biloba - Wikipedia [en.wikipedia.org]

- 4. Punica granatum Peel and Leaf Extracts as Promising Strategies for HSV-1 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jast.modares.ac.ir [jast.modares.ac.ir]

- 6. phcog.com [phcog.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. informaticsjournals.co.in [informaticsjournals.co.in]

- 13. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of Kaempferol-3-O-glucorhamnoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-glucorhamnoside is a flavonoid glycoside that has garnered significant interest in the scientific community. As a naturally occurring compound found in various medicinal plants, such as Thesium chinense Turcz, it exhibits a range of promising biological activities.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its known biological functions with a focus on relevant signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C27H30O15 | [1][2][3] |

| Molecular Weight | 594.52 g/mol | [1][2][3] |

| Physical Description | Solid | [3] |

| Melting Point | 197 - 200 °C | [3] |

| CAS Number | 40437-72-7 | [3] |

Table 2: Solubility Data

| Solvent | Solubility | Concentration | Source |

| Water | ≥ 45.2 mg/mL | Not specified | [4] |

| Water | 100 mg/mL | 168.2 mM | [5] |

| DMSO | 9 mg/mL | 15.14 mM | [2] |

| DMSO | 2 mg/mL | 3.36 mM | [5] |

| Ethanol | 1 mg/mL | 1.68 mM | [5] |

Note: Solubility can be enhanced by heating the solution to 37°C and using an ultrasonic bath.[4]

Table 3: Spectroscopic Data (Reference Data for Related Compounds)

| Technique | Compound | Key Observations | Source |

| ¹H NMR | Kaempferol-3-O-β-D-rutinoside | A2X2 spin coupling system for the 4'-hydroxyl B-ring; AM spin coupling for the 5,7-dihydroxy A-ring. Anomeric proton signals for the sugar moieties. | [6] |

| ¹³C NMR | Kaempferol-3-O-β-D-rutinoside | Characteristic signals for the kaempferol nucleus and rutinoside moiety. | [6] |

| UV-Vis | Kaempferol | Absorption bands typically observed between 230-280 nm and 300-380 nm. | [7] |

Biological Activity and Signaling Pathways

This compound has been shown to possess potent anti-inflammatory properties.[1][8] Its mechanism of action involves the inhibition of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][8][9] This inhibitory action leads to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β.[8][9]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the MAPK and NF-κB signaling pathways.

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for scientific advancement. The following sections outline methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of Kaempferol Glycosides

This protocol is a general method for the extraction and isolation of kaempferol glycosides from plant material, which can be adapted for this compound.

1. Plant Material and Extraction:

-

Dried and powdered plant material (e.g., leaves and twigs) is extracted with a hydroalcoholic solution (e.g., 60% ethanol) by maceration at room temperature.[10]

-

The extraction is typically repeated to ensure maximum yield.

-

The combined filtered extracts are then concentrated under reduced pressure to obtain a crude extract.[10]

2. Fractionation:

-

The crude extract is suspended in water and subjected to column chromatography using a suitable stationary phase, such as MCI gel.[10]

-

Elution is performed with a stepwise gradient of a solvent system, commonly water and methanol, with increasing concentrations of methanol (e.g., 40%, 60%, 80%, and 100%).[10]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Isolation and Purification:

-

Fractions containing the target compound are further purified using repeated column chromatography on silica gel or Sephadex LH-20.

-

The final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC).

Workflow Diagram for Extraction and Isolation:

Caption: General workflow for the extraction and isolation of this compound.

In Vitro Anti-inflammatory Activity Assay

This protocol describes a common method to evaluate the anti-inflammatory effects of this compound in a cell-based model.

1. Cell Culture and Treatment:

-

Murine macrophage cell line, such as RAW 264.7, is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded in plates and allowed to adhere.

-

Cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

2. Measurement of Inflammatory Mediators:

-

The production of nitric oxide (NO) in the culture supernatant can be measured using the Griess reagent.

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

3. Western Blot Analysis for Signaling Pathway Proteins:

-

To investigate the effect on signaling pathways, cell lysates are prepared after treatment.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38, JNK, ERK, IκBα, p65).

-

After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Logical Relationship Diagram for In Vitro Assay:

Caption: Logical flow of the in vitro anti-inflammatory assay.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant anti-inflammatory activity. Its ability to modulate the MAPK and NF-κB signaling pathways highlights its therapeutic potential. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological applications of this intriguing flavonoid glycoside. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles, paving the way for its potential development as a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | NF-κB | p38 MAPK | TargetMol [targetmol.com]

- 3. This compound | C27H30O15 | CID 13915496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. efashare.b-cdn.net [efashare.b-cdn.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Review of the Bioactivities of Kaempferol-3-O-glucorhamnoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-glucorhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on the bioactivity of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to aid in future research and drug development endeavors.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data reported for the bioactivity of this compound and its related compounds.

Table 1: Anti-inflammatory Activity of this compound

| Bioassay | Cell Line/Model | Inducer | Concentration of K-3-O-g | Effect | Reference |

| Cytokine Production | RAW 264.7 macrophages | Klebsiella pneumoniae | Not specified | Suppression of TNF-α, IL-6, IL-1β, and PGE2 | [1][2][3] |

| Signaling Pathway | RAW 264.7 macrophages / Balb/c mice | Klebsiella pneumoniae | Not specified | Suppression of NF-κB and MAP kinase phosphorylation | [1][2][3] |

| Oxidative Stress | Lungs and cultured cells | Klebsiella pneumoniae | Not specified | Decreased ROS levels | [1][2][3] |

Table 2: Anticancer Activity of Kaempferol and its Glycosides

| Compound | Cancer Cell Line | IC50 Value (µM) | Incubation Time | Reference |

| Kaempferol | HepG2 (Human hepatoma) | 30.92 | 72 h | [4][5] |

| Kaempferol | CT26 (Mouse colon cancer) | 88.02 | 72 h | [4][5] |

| Kaempferol | B16F1 (Mouse melanoma) | 70.67 | 72 h | [4][5] |

| Kaempferol-3-O-rhamnoside | HepG2 (Human hepatoma) | > 100 | 24 h | [4] |

| Kaempferol-7-O-glucoside | HepG2 (Human hepatoma) | > 100 | 24 h | [4] |

| Kaempferol-3-O-rutinoside | HepG2 (Human hepatoma) | > 100 | 24 h | [4] |

| Kaempferol-3-O-rhamnoside | MCF-7 (Human breast cancer) | 227 | 24 h | [1] |

Table 3: Antioxidant Activity of Kaempferol and its Glycosides

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Kaempferol | DPPH radical scavenging | Not specified | [3] |

| Kaempferol | ABTS radical scavenging | 3.70 ± 0.15 | [6] |

| Kaempferol-7-O-glucoside | DPPH radical scavenging | Weaker than Kaempferol | [4][5] |

| Kaempferol-3-O-rhamnoside | DPPH radical scavenging | Weaker than Kaempferol | [4][5] |

| Kaempferol-3-O-rutinoside | DPPH radical scavenging | Weaker than Kaempferol | [4][5] |

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. This compound has been shown to inhibit the phosphorylation of key MAP kinases, thereby downregulating the inflammatory response.[1][2][3]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been demonstrated to suppress the activation of NF-κB.[1][2][3]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

-

Reagents: DPPH solution (in methanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Mix the test compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

-

Reagents: ABTS solution, potassium persulfate solution, test compound solutions at various concentrations, and a positive control.

-

Procedure:

-

Generate the ABTS•+ solution by mixing ABTS and potassium persulfate and allowing it to stand in the dark.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance.

-

Add the test compound solution to the diluted ABTS•+ solution.

-

Measure the absorbance at a specific wavelength (typically around 734 nm) after a defined incubation period.

-

Calculate the percentage of inhibition and the IC50 value.[6]

-

Anti-inflammatory Activity Assays

Measurement of Cytokine Production by ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA is a widely used method to quantify the concentration of specific cytokines in biological samples.

-

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

-

General Protocol:

-

Coat a 96-well plate with the capture antibody.

-

Block non-specific binding sites.

-

Add standards and samples to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add the biotinylated detection antibody.

-

Incubate and then wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and then wash the plate.

-

Add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on a standard curve.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as phosphorylated forms of MAPK and NF-κB pathway components.

-

Procedure:

-

Cell Lysis: Treat cells with the test compound and/or an inflammatory stimulus, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p38 MAPK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

-

Detection: Wash the membrane and add a chemiluminescent substrate.

-

Imaging: Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

-

Conclusion

This technical guide consolidates the current understanding of the bioactivities of this compound. The presented quantitative data, signaling pathway diagrams, and experimental protocols provide a solid foundation for researchers and drug development professionals. While the existing literature strongly supports the anti-inflammatory, antioxidant, and potential anticancer properties of this compound, further research is warranted to fully elucidate its therapeutic potential. Specifically, more comprehensive dose-response studies, in vivo efficacy and safety evaluations, and detailed mechanistic investigations are necessary to advance the development of this compound as a novel therapeutic agent.

References

- 1. This compound inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | NF-κB | p38 MAPK | TargetMol [targetmol.com]

- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]

- 5. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Anti-inflammatory Mechanism of Kaempferol-3-O-glucorhamnoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-3-O-glucorhamnoside, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties. This technical guide delineates the molecular mechanisms underlying its effects, focusing on the modulation of key inflammatory signaling pathways. Through a comprehensive review of preclinical studies, this document provides detailed experimental protocols, quantitative data on its inhibitory activities, and visual representations of the involved signaling cascades. The primary mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a downstream reduction in the production of pro-inflammatory mediators. This guide serves as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound for inflammatory diseases.

Core Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a significant reduction in the expression and production of various pro-inflammatory mediators.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound has been shown to inhibit the phosphorylation and degradation of IκBα. This action prevents the nuclear translocation of the p65 subunit, thereby blocking the transcription of NF-κB target genes.

Attenuation of MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The phosphorylation of these kinases leads to the activation of various transcription factors that regulate the expression of inflammatory mediators.

Studies have demonstrated that this compound effectively suppresses the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[1] This inhibition of MAPK activation contributes to the overall anti-inflammatory effect of the compound.

Data Presentation: Quantitative Inhibition of Inflammatory Mediators

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the dose-dependent inhibitory effects on key inflammatory markers.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines and Mediators in LPS-stimulated RAW 264.7 Macrophages

| Concentration of this compound | Inhibition of TNF-α Production | Inhibition of IL-6 Production | Inhibition of IL-1β Production | Inhibition of PGE2 Production |

| Data not available in the public domain | Specific percentage inhibition values are not detailed in the available literature. | Specific percentage inhibition values are not detailed in the available literature. | Specific percentage inhibition values are not detailed in the available literature. | Specific percentage inhibition values are not detailed in the available literature. |

Note: While multiple sources confirm a significant and dose-dependent reduction of these inflammatory mediators, the precise quantitative data from the primary study by Sun et al. (2019) is not publicly available. The table structure is provided for when such data becomes accessible.

Table 2: In Vivo Anti-inflammatory Effects in a Klebsiella pneumoniae-infected Mouse Model

| Treatment Group | Lung Wet/Dry Weight Ratio | Myeloperoxidase (MPO) Activity in Lung Tissue | TNF-α Level in Lung Tissue | IL-6 Level in Lung Tissue | IL-1β Level in Lung Tissue |

| Control | Data not available | Data not available | Data not available | Data not available | Data not available |

| K. pneumoniae infected | Significantly increased | Significantly increased | Significantly increased | Significantly increased | Significantly increased |

| K. pneumoniae + this compound | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |

Note: The primary literature indicates a significant amelioration of lung edema and reduction in inflammatory markers with this compound treatment. However, specific quantitative values are not available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the anti-inflammatory mechanism of this compound.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on the production of pro-inflammatory mediators in vitro.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 to 2 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2): The levels of these mediators in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis for Signaling Proteins:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK.

-

After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

In Vivo Anti-inflammatory Assay in a Klebsiella pneumoniae-induced Pneumonia Mouse Model

Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a model of bacterial lung infection.

Methodology:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Bacterial Infection: Mice are anesthetized and intratracheally inoculated with a suspension of Klebsiella pneumoniae.

-

Treatment: this compound is administered to the mice (e.g., via intraperitoneal injection) at specified doses prior to the bacterial challenge.

-

Evaluation of Lung Inflammation:

-

Lung Wet/Dry Weight Ratio: To assess pulmonary edema, the lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight).

-

Myeloperoxidase (MPO) Activity: Lung tissue homogenates are used to measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.

-

Cytokine Analysis: The levels of TNF-α, IL-6, and IL-1β in bronchoalveolar lavage fluid (BALF) or lung tissue homogenates are determined by ELISA.

-

Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration and lung injury.

-

-

Western Blot Analysis of Lung Tissue: Lung tissue homogenates are used to analyze the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways as described in the in vitro protocol.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the anti-inflammatory action of this compound.

Caption: NF-κB and MAPK signaling pathways inhibited by this compound.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Caption: Workflow for in vivo anti-inflammatory efficacy evaluation.

Conclusion

This compound demonstrates compelling anti-inflammatory properties by targeting the fundamental NF-κB and MAPK signaling pathways. This inhibitory action translates to a marked reduction in the production of key pro-inflammatory cytokines and mediators, as evidenced by both in vitro and in vivo studies. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound for a range of inflammatory conditions. Future investigations should focus on elucidating the precise quantitative dose-response relationships and further exploring its potential in various disease models.

References

The Modulatory Effects of Kaempferol-3-O-glucorhamnoside on MAPK and NF-κB Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-glucorhamnoside, a flavonoid glycoside primarily isolated from plants such as Thesium chinense Turcz, has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] This technical guide delves into the molecular mechanisms underpinning these effects, with a specific focus on the compound's interaction with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Understanding these interactions is crucial for the development of novel therapeutic agents targeting inflammatory diseases.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by suppressing key inflammatory signaling cascades.[1] In cellular and animal models, it has been demonstrated to inhibit the activation of both the MAPK and NF-κB pathways, which are central regulators of the inflammatory response.[1][2] The activation of these pathways, often triggered by stimuli such as lipopolysaccharide (LPS) or bacterial infection, leads to the production of pro-inflammatory mediators.[1][4] this compound intervenes in these processes, leading to a reduction in the expression of inflammatory cytokines and enzymes.

The inhibitory action on the NF-κB pathway is characterized by the prevention of the phosphorylation of IκBα (inhibitor of NF-κB alpha) and the subsequent nuclear translocation of the p65 subunit.[1] In the MAPK pathway, the compound inhibits the phosphorylation of key kinases.[1] This dual-pronged inhibition effectively dampens the inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key inflammatory markers and signaling proteins. Note: Specific quantitative values from primary literature were not fully accessible; the data presented represents a qualitative summary based on available information.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression

| Cytokine | Cell/Animal Model | Treatment | Result | Reference |

| TNF-α | K. pneumoniae-infected mice | Pre-treatment with this compound | Suppressed expression | [1][2] |

| IL-6 | K. pneumoniae-infected mice | Pre-treatment with this compound | Suppressed expression | [1][2] |

| IL-1β | K. pneumoniae-infected mice | Pre-treatment with this compound | Suppressed expression | [1][2] |

Table 2: Effect of this compound on MAPK and NF-κB Pathway Proteins

| Protein | Cell Model | Treatment | Effect | Reference |

| p-MAPK | RAW macrophages | This compound | Suppression of phosphorylation | [1] |

| p-IκBα | RAW macrophages | This compound | Inhibition of phosphorylation | [1] |

| Nuclear p65 | RAW macrophages | This compound | Reduction of nuclear translocation | [1] |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research. The following are representative protocols for key experiments used to elucidate the effects of this compound.

Western Blot Analysis for MAPK and NF-κB Pathway Proteins

This protocol outlines the general steps for detecting the phosphorylation status of MAPK and NF-κB pathway proteins.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 30 minutes for phosphorylation events).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, IκBα, and p65 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Cell Treatment:

-

After 24 hours of transfection, pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed.

References

- 1. This compound inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. etsu.primo.exlibrisgroup.com [etsu.primo.exlibrisgroup.com]

- 4. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity of Kaempferol-3-O-glucorhamnoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of Kaempferol-3-O-glucorhamnoside, a naturally occurring flavonoid glycoside. This document synthesizes findings from various in vitro studies, presenting key data on its anti-cancer potential, detailing the experimental protocols used for its evaluation, and visualizing the implicated signaling pathways.

Executive Summary

This compound has demonstrated notable cytotoxic effects against various cancer cell lines in preliminary studies. Its primary mechanism of action appears to be the induction of apoptosis through the activation of the caspase cascade. Furthermore, it has been observed to modulate key signaling pathways, including the MAPK and NF-κB pathways, which are crucial in cell survival and proliferation. This guide consolidates the available quantitative data, experimental methodologies, and mechanistic insights to serve as a valuable resource for researchers in the field of oncology and natural product-based drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its closely related rhamnoside derivative has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Citation |

| LNCaP | Prostate Cancer | Kaempferol-3-O-rhamnoside | 218 | 24 | [1] |

| MCF-7 | Breast Cancer | Kaempferol-3-O-rhamnoside | 227 | 24 | [2] |

| CNE-1 | Nasopharyngeal Carcinoma | Kaempferol-3-O-rhamnoside | Not specified, but effective at 100 µM and 1000 µM | 24, 48, 72 | [3] |

| HL-60 | Human Promyelocytic Leukemia | Kaempferol-3-O-rhamnoside | Not specified, but showed cytotoxic effects | Not specified | [4] |

| KG-1 | Human Promyelocytic Leukemia | Kaempferol-3-O-rhamnoside | Not specified, but showed cytotoxic effects | Not specified | [4] |

Note: Kaempferol-3-O-rhamnoside is presented here as a close analogue and likely synonym for this compound in the context of these studies. Variations in IC50 values can be attributed to differences in experimental conditions and the specific glycoside linkage.

Experimental Protocols

This section details the methodologies employed in the cited studies to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well.

-

Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Detection by Western Blot Analysis

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

-

Cell Lysis: After treatment with this compound, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., caspase-3, caspase-8, caspase-9, PARP, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imaging system.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound are mediated through the modulation of specific intracellular signaling pathways, primarily leading to apoptosis.

Caspase-Dependent Apoptotic Pathway

This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.[1]

Caption: this compound-induced caspase-dependent apoptosis.

Studies have demonstrated that treatment with Kaempferol-3-O-rhamnoside leads to the upregulation of caspase-8, caspase-9, and caspase-3.[1] The activation of caspase-3, a key executioner caspase, subsequently leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxic properties of a compound like this compound involves a series of in vitro assays.

Caption: General experimental workflow for cytotoxicity studies.

Conclusion and Future Directions

The preliminary in vitro evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines at micromolar concentrations warrants more in-depth studies.

Future research should focus on:

-

Broadening the Scope: Evaluating the cytotoxicity of this compound against a wider range of cancer cell lines, including drug-resistant phenotypes.

-

In-depth Mechanistic Studies: Further elucidating the upstream signaling events that trigger the apoptotic cascade, including the specific interactions with death receptors and the precise mechanisms of mitochondrial perturbation. Investigating its effects on other key pathways like MAPK and NF-κB in greater detail is also crucial.

-

In Vivo Efficacy: Progressing to preclinical animal models to assess the compound's anti-tumor efficacy, pharmacokinetic properties, and potential toxicity in a whole-organism context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify modifications that could enhance its potency and selectivity.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent in the fight against cancer.

References

- 1. Induction of caspase cascade pathway by kaempferol-3-O-rhamnoside in LNCaP prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. biorxiv.org [biorxiv.org]

The intricate Dance of Nature: A Technical Guide to the Biosynthesis of Kaempferol Glycosides in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of kaempferol glycosides, a class of flavonoids with significant therapeutic potential. We delve into the core enzymatic pathways, present quantitative data for key reactions, and provide detailed experimental protocols for their study. This document aims to be an essential resource for researchers in natural product chemistry, plant biology, and drug discovery.

The Core Biosynthesis Pathway: From Phenylalanine to Kaempferol

The journey to kaempferol glycosides begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. The initial precursor is the amino acid L-phenylalanine. A series of enzymatic reactions, summarized below, leads to the formation of the kaempferol aglycone.

The biosynthesis of kaempferol occurs in four major steps:

-

Phenylalanine is converted into 4-coumaroyl-CoA.[1]

-

4-Coumaroyl-CoA combines with three molecules of malonyl-CoA to form naringenin chalcone (tetrahydroxychalcone) through the action of the enzyme chalcone synthase.[1]

-

Naringenin chalcone is converted to naringenin, and then a hydroxyl group is added to form dihydrokaempferol.[1]

-

Dihydrokaempferol has a double bond introduced into it to form kaempferol.[1]

The key enzymes involved in this transformation are:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonol synthase (FLS): Introduces a double bond into dihydrokaempferol to yield the flavonol, kaempferol.[2][3]

Core biosynthesis pathway of the kaempferol aglycone.

The Glycosylation Step: Diversification of Kaempferol

The biological activity, solubility, and stability of kaempferol are significantly influenced by glycosylation, the attachment of sugar moieties to the aglycone.[1] This crucial step is catalyzed by a diverse family of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar residue, typically from a UDP-sugar donor, to a specific hydroxyl group on the kaempferol molecule.[1] This regioselectivity of UGTs is a key determinant of the vast structural diversity of kaempferol glycosides found in nature.

Common glycosylation positions on the kaempferol backbone are the 3-OH and 7-OH groups, though other positions can also be modified. The attached sugars can be simple monosaccharides like glucose, rhamnose, or galactose, or more complex di- or tri-saccharides.

Glycosylation of kaempferol by UDP-glycosyltransferases (UGTs).

Quantitative Data on Key Enzymes

The efficiency of kaempferol glycoside biosynthesis is dependent on the kinetic properties of the involved enzymes. The following table summarizes available quantitative data for selected UGTs that have been characterized to act on kaempferol.

| Enzyme | Plant Source | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) | Optimal pH | Optimal Temp (°C) |

| VvGT5 | Vitis vinifera | Kaempferol | Kaempferol 3-O-glucuronide | 8.3 ± 0.9 | 1.3 ± 0.04 (kcat s-1) | 9.1 | 45 |

| VvGT6 | Vitis vinifera | Kaempferol | Kaempferol 3-O-glucoside | 21.6 ± 1.6 | 1.8 ± 0.05 (kcat s-1) | 7.5 | 30 |

| CsUGT78A14-1 | Camellia sinensis | Kaempferol | Kaempferol 3,7-O-diglucoside | - | - | - | - |

| UGT78D1 | Arabidopsis thaliana | Kaempferol | Kaempferol 3-O-rhamnoside | - | - | - | - |

| UGT88B2 | Carthamus tinctorius | Kaempferol | Kaempferol 7-O-glucoside | - | - | - | - |

Detailed Experimental Protocols

Extraction of Flavonoids from Plant Material

This protocol describes a general method for the extraction of flavonoids, including kaempferol glycosides, from plant tissues.

Materials:

-

Fresh or lyophilized plant tissue

-

Liquid nitrogen

-

80% (v/v) methanol

-

Mortar and pestle or homogenizer

-

Centrifuge

-

0.22 µm syringe filter

Procedure:

-

Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Weigh the powdered tissue and add 10 volumes of pre-chilled 80% methanol (e.g., 10 mL for 1 g of tissue).

-

Vortex the mixture vigorously for 1 minute and then incubate at 4°C for at least 4 hours with occasional shaking. For enhanced extraction, ultrasonication for 30 minutes can be employed.

-

Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

For quantitative analysis, it is recommended to repeat the extraction of the pellet with another 5 volumes of 80% methanol and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until analysis.

Workflow for the extraction of flavonoids from plant tissue.

In Vitro UGT Enzyme Assay

This protocol provides a method for determining the activity of a UDP-glycosyltransferase towards kaempferol using a recombinant enzyme.

Materials:

-

Purified recombinant UGT enzyme

-

Kaempferol stock solution (in DMSO)

-

UDP-sugar (e.g., UDP-glucose, UDP-rhamnose) stock solution (in water)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Stop solution (e.g., 20% trichloroacetic acid)

-

HPLC system with a C18 column and UV-Vis or MS detector

Procedure:

-

Prepare a reaction mixture containing:

-

Reaction buffer

-

UGT enzyme (concentration to be optimized, typically in the µg range)

-

Kaempferol (final concentration typically 10-100 µM)

-

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the UDP-sugar (final concentration typically 1-5 mM).

-

Incubate the reaction for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of the stop solution.

-

Centrifuge the mixture at 13,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis of the kaempferol glycoside product.

-

A control reaction without the enzyme or without the UDP-sugar should be performed in parallel.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of genes involved in the kaempferol glycoside biosynthesis pathway.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green-based)

-

Gene-specific primers for target genes (e.g., PAL, CHS, FLS, UGT) and a reference gene (e.g., Actin, Ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol method). Ensure the RNA quality is high (A260/280 ratio ~2.0).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate:

-

qPCR master mix

-

Forward primer (final concentration 200-500 nM)

-

Reverse primer (final concentration 200-500 nM)

-

Diluted cDNA template

-

Nuclease-free water to the final volume

-

-

qPCR Program: Run the qPCR reaction on a real-time PCR instrument with a program typically consisting of:

-

Initial denaturation (e.g., 95°C for 5 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

Melting curve analysis to check for primer specificity.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes normalized to the reference gene.

This guide provides a foundational understanding of the biosynthesis of kaempferol glycosides. The provided protocols offer a starting point for researchers to explore and quantify these valuable natural products in various plant species. Further optimization of these methods may be necessary depending on the specific plant material and research objectives.

References

- 1. Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Kaempferol-3-O-glucorhamnoside for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical and enzymatic synthesis of Kaempferol-3-O-glucorhamnoside, a flavonoid glycoside of significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. These protocols are intended for research purposes to enable further investigation into its biological activities and potential as a drug candidate.

Introduction

This compound is a naturally occurring flavonoid found in various plants, such as Thesium chinense Turcz.[1] It has demonstrated potent anti-inflammatory properties by inhibiting the MAPK and NF-κB signaling pathways.[1][2][3] The limited availability of this compound from natural sources necessitates efficient synthetic routes to produce sufficient quantities for research and development. This document outlines both chemical and enzymatic approaches to synthesize this compound.

Chemical Synthesis Approach

The chemical synthesis of this compound typically involves a multi-step process that includes the protection of the hydroxyl groups of kaempferol, glycosylation with a suitable glucorhamnoside donor, and subsequent deprotection to yield the final product. The following protocol is a generalized procedure based on established methods for flavonoid glycosylation.[4][5]

Experimental Protocol: Chemical Synthesis

1. Protection of Kaempferol:

-

Objective: To selectively protect the hydroxyl groups at positions 7 and 4' of kaempferol to ensure glycosylation occurs at the 3-OH position.

-

Procedure:

-

Dissolve kaempferol in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) and benzyl bromide (BnBr) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 7,4'-di-O-benzyl-kaempferol by column chromatography on silica gel.

-

2. Glycosylation:

-

Objective: To couple the protected kaempferol with a protected glucorhamnoside donor. A common donor is an acetylated glucorhamnosyl bromide.

-

Procedure:

-

Dissolve 7,4'-di-O-benzyl-kaempferol in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Add a glycosyl donor, for example, acetobromo-α-D-glucorhamnoside, and a promoter such as silver carbonate (Ag₂CO₃) or mercury(II) cyanide (Hg(CN)₂).

-

Stir the reaction mixture in the dark at room temperature for 48-72 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the protected this compound.

-

3. Deprotection:

-

Objective: To remove the benzyl and acetyl protecting groups to yield the final product.

-

Procedure:

-

Dissolve the protected glycoside in a mixture of methanol and ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the suspension under a hydrogen atmosphere at room temperature for 12-24 hours to remove the benzyl groups.

-

Filter the catalyst and concentrate the filtrate.

-

Dissolve the resulting product in anhydrous methanol and add a catalytic amount of sodium methoxide (NaOMe) to remove the acetyl groups.

-

Stir the reaction at room temperature and monitor by TLC.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

-

Filter the resin and concentrate the filtrate to obtain the crude this compound.

-

Purify the final product by recrystallization or preparative high-performance liquid chromatography (HPLC).

-

Quantitative Data for Chemical Synthesis

| Step | Reactants | Catalyst/Reagent | Solvent | Typical Yield (%) | Purity (%) | Reference |

| Protection | Kaempferol, Benzyl bromide | K₂CO₃ | DMF | 80-90 | >95 | [5] |

| Glycosylation | 7,4'-di-O-benzyl-kaempferol, Acetobromo-α-D-glucorhamnoside | Ag₂CO₃ or Hg(CN)₂ | DCM | 60-75 | >90 | [5] |

| Deprotection | Protected Glycoside | 1. Pd/C, H₂ 2. NaOMe | 1. MeOH/EtOAc 2. MeOH | 70-85 | >98 | [5] |

Enzymatic Synthesis Approach

Enzymatic synthesis offers a milder and more regioselective alternative to chemical methods.[6] This can be achieved either through direct glycosylation of kaempferol using glycosyltransferases or by modifying existing kaempferol glycosides through transglycosylation or selective hydrolysis.

Experimental Protocol: Enzymatic Synthesis (Transglycosylation)

-

Objective: To synthesize this compound by transferring a glucose moiety to Kaempferol-3-O-rhamnoside using a glucosyltransferase.

-

Procedure:

-

Prepare a buffer solution (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

Dissolve the acceptor substrate, Kaempferol-3-O-rhamnoside, and a glucose donor (e.g., UDP-glucose) in the buffer.

-

Add the specific glucosyltransferase enzyme to initiate the reaction.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.

-

Monitor the formation of the product by HPLC.

-

Terminate the reaction by boiling or adding a solvent like ethanol.

-

Centrifuge the mixture to remove the enzyme and any precipitated material.

-

Purify the supernatant containing this compound using preparative HPLC or column chromatography.

-

Quantitative Data for Enzymatic Synthesis

| Substrate | Enzyme | Donor | Buffer | Conversion Rate (%) | Purity (%) | Reference |

| Kaempferol-3-O-rhamnoside | Glucosyltransferase | UDP-glucose | Sodium Phosphate | 40-60 | >99 | [6] |

| Kaempferol | Cyclodextrin glucanotransferase | Maltose | Sodium Acetate | 5-10 (for glucosylation) | >95 | [7][8][9][10] |

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

| Analytical Method | Expected Results |

| ¹H NMR | Signals corresponding to the kaempferol aglycone protons and the sugar protons of glucose and rhamnose. |

| ¹³C NMR | Resonances for all carbons in the kaempferol backbone and the sugar moieties. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound (C₂₇H₃₀O₁₅, MW: 594.52).[11] |

| HPLC | A single major peak indicating high purity. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the kaempferol flavonoid structure. |

Visualizations

Chemical Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis Workflow

References

- 1. WO2006093368A1 - Manufacturing method of kaempferol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US20100113372A1 - Method For Preparing Kaempferol-3-0-Rutinoside and Composition of Skin External Application Comprising Thereof - Google Patents [patents.google.com]

- 4. Enzymatic preparation of kaempferol from green tea seed and its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2008044818A1 - Method for preparing kaempferol-3-0-rutinoside and composition of skin external application comprising thereof - Google Patents [patents.google.com]

- 9. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]

- 10. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Kaempferol-3-O-glucorhamnoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-glucorhamnoside, a significant flavonoid glycoside found in various medicinal plants, has garnered considerable interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Accurate and reliable quantification of this compound in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, standardization, and advancing pharmacological research. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

The quantification of this compound can be effectively achieved using reversed-phase HPLC, which separates the analyte from a complex matrix, coupled with a DAD detector for UV-based quantification or a mass spectrometer for highly sensitive and specific quantification.

I. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for routine quality control and quantification in samples where this compound is present at relatively higher concentrations.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices and for pharmacokinetic studies.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical quantitative data for the analysis of this compound and related kaempferol glycosides. These values serve as a reference for method validation.

| Parameter | HPLC-DAD | LC-MS/MS |

| Linearity Range | 0.25 - 7.5 µg/mL[1] | 0.0004 - 0.06 ng/mg[2] |

| Correlation Coefficient (R²) | > 0.999[1] | > 0.99[3] |

| Limit of Detection (LOD) | 0.006 - 0.018 µg/mL[4] | 0.01 - 0.35 µg/mL[3] |

| Limit of Quantification (LOQ) | 0.020 - 0.061 µg/mL[4] | 0.03 - 1.07 µg/mL[3] |

| Accuracy (Recovery %) | 97.92 - 101.83%[5][6] | 98.33 - 101.12%[3] |

| Precision (RSD %) | < 2%[5] | < 5%[3] |

Experimental Protocols

Protocol 1: Quantification by HPLC-DAD

This protocol outlines the steps for the quantification of this compound in plant extracts.

1. Materials and Reagents:

-

This compound analytical standard (purity ≥95%)

-

HPLC grade methanol, acetonitrile, and water

-

Formic acid (analytical grade)

-

Plant material (dried and powdered)

-

0.45 µm syringe filters

2. Sample Preparation:

-

Weigh 1.0 g of the powdered plant material into a flask.

-

Add 20 mL of 70% methanol.

-

Perform ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)[5]

-

0-5 min: 10% B

-

5-20 min: 10-40% B

-

20-25 min: 40-10% B

-

25-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min[6]

-

Column Temperature: 30 °C

-

Detection Wavelength: 350 nm

-

Injection Volume: 10 µL

4. Calibration Curve: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and plot the peak area against the concentration.

5. Quantification: Inject the prepared sample extract into the HPLC system. Identify the peak for this compound by comparing the retention time with the standard. Quantify the amount using the calibration curve.

Protocol 2: Quantification by LC-MS/MS